4-Thiomorpholinesulfonamide,2-methyl-(7CI,8CI)
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Overview
Description
4-Thiomorpholinesulfonamide,2-methyl-(7CI,8CI) is a chemical compound with the molecular formula C5H12N2O2S2 and a molecular weight of 196.29. It is known for its unique structure, which includes a thiomorpholine ring and a sulfonamide group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
The synthesis of 4-Thiomorpholinesulfonamide,2-methyl-(7CI,8CI) typically involves the reaction of thiomorpholine with sulfonamide derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
4-Thiomorpholinesulfonamide,2-methyl-(7CI,8CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives with different functional groups
Scientific Research Applications
4-Thiomorpholinesulfonamide,2-methyl-(7CI,8CI) has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 4-Thiomorpholinesulfonamide,2-methyl-(7CI,8CI) involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The thiomorpholine ring can interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
4-Thiomorpholinesulfonamide,2-methyl-(7CI,8CI) can be compared with other similar compounds, such as:
Thiomorpholine: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.
Sulfonamide derivatives: These compounds may not have the thiomorpholine ring, which can limit their biological activities.
Methyl-substituted thiomorpholines: These compounds may have different substitution patterns, affecting their chemical and biological properties
Properties
Molecular Formula |
C5H12N2O2S2 |
---|---|
Molecular Weight |
196.3 g/mol |
IUPAC Name |
2-methylthiomorpholine-4-sulfonamide |
InChI |
InChI=1S/C5H12N2O2S2/c1-5-4-7(2-3-10-5)11(6,8)9/h5H,2-4H2,1H3,(H2,6,8,9) |
InChI Key |
XVNJFLOPXOHVQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCS1)S(=O)(=O)N |
Origin of Product |
United States |
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